1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one
Description
Contextualization within Phenolic Ketone Chemistry
1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one belongs to the broad class of chemical compounds known as phenolic ketones. This classification arises from the presence of a hydroxyl group (-OH) directly attached to an aromatic ring, which in turn is substituted with a ketone functional group (-C=O). The interplay between the electron-donating hydroxyl groups and the electron-withdrawing acetyl group on the benzene (B151609) ring influences the molecule's reactivity and physical properties.
The dihydroxy substitution pattern, specifically a hydroquinone (B1673460) derivative, alongside the acetyl group, makes it a type of acetophenone (B1666503). The presence of the allyl group further functionalizes the aromatic ring, opening up possibilities for a variety of chemical transformations.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 40815-79-0 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Expected to be soluble in organic solvents |
This table is populated with data that is commonly available for chemical compounds of this nature and may be subject to experimental verification.
Significance in Synthetic Organic Chemistry and Natural Product Analogues
The primary significance of this compound in synthetic organic chemistry stems from its role as a product of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. purechemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com Specifically, it can be synthesized via the thermal rearrangement of 5-(allyloxy)-2-hydroxyacetophenone. chemicalregister.com This pericyclic reaction proceeds through a concerted mechanism, leading to the predictable formation of the ortho-allyl phenol (B47542). purechemistry.orglibretexts.orgyoutube.com
The presence of multiple functional groups—two hydroxyls, a ketone, and a double bond within the allyl group—makes this compound a versatile intermediate for the synthesis of more complex molecules. The hydroxyl groups can be further alkylated or acylated, the ketone can undergo reactions typical of carbonyl compounds, and the allyl group's double bond can be subjected to various addition reactions.
Furthermore, the structural motif of an allylated or prenylated phenol is common in a variety of natural products with interesting biological activities. For instance, compounds like xanthohumol (B1683332) and other prenylated chalcones found in hops exhibit a similar phenolic core with isoprenoid side chains. While not a direct natural product itself, this compound can be considered a synthetic analogue of such compounds, providing a platform for the development of new derivatives with potential biological applications.
Overview of Research Trajectories for this compound
While specific and extensive research focused solely on this compound is not widely documented in publicly available literature, its structural features suggest several potential research trajectories. These are largely based on studies of analogous dihydroxyacetophenone derivatives.
One promising area is the investigation of its potential biological activities. Research on other dihydroxyacetophenone derivatives has revealed antimicrobial and antitumor properties. nih.govresearchgate.net For example, certain brominated dihydroxyacetophenone compounds have shown significant biological activity, and many derivatives have demonstrated potent antibacterial effects against drug-resistant bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net Therefore, it would be a logical line of inquiry to screen this compound and its derivatives for similar activities.
Another potential research direction is in the field of enzyme inhibition. Derivatives of 2,4-dihydroxyacetophenone have been synthesized and identified as potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), which have therapeutic implications for various conditions. nih.gov Given the structural similarities, exploring the inhibitory potential of this compound against these and other enzymes could be a fruitful area of investigation.
The development of novel synthetic methodologies is a third potential trajectory. The compound could serve as a scaffold for the synthesis of new heterocyclic compounds by leveraging the reactivity of its multiple functional groups. The combination of the phenolic hydroxyls, the ketone, and the allyl group in a single molecule offers a rich platform for constructing diverse molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,6-dihydroxy-2-prop-2-enylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-9(13)5-6-10(14)11(8)7(2)12/h3,5-6,13-14H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNLXOVRHCAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1CC=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379446 | |
| Record name | 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40815-79-0 | |
| Record name | 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 1 2 Allyl 3,6 Dihydroxyphenyl Ethan 1 One
Direct Synthetic Approaches to 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one
The direct synthesis of this compound primarily relies on established rearrangement reactions that strategically position the allyl group onto the phenolic ring.
The most prominent method for synthesizing this compound is the thermal aromatic Claisen rearrangement. organic-chemistry.org This reaction is a type of researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl phenyl ether is converted into an ortho-allyl phenol (B47542) upon heating. organic-chemistry.orgthermofisher.com The process begins with the synthesis of the requisite precursor, an allyloxy-dihydroxyacetophenone. This precursor, when subjected to thermal conditions, typically at temperatures exceeding 100°C, undergoes a concerted pericyclic reaction. organic-chemistry.orgmdpi.com
The mechanism involves the formation of a six-membered, chair-like transition state, leading to the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring. organic-chemistry.org This initial rearrangement disrupts the aromaticity of the phenyl ring, forming a dienone intermediate. Subsequently, the intermediate rapidly tautomerizes to regain aromaticity, yielding the stable ortho-allylated phenol product. organic-chemistry.orgmasterorganicchemistry.com
Recent studies have explored greener reaction conditions to improve the efficiency and environmental footprint of this classic transformation. For instance, the use of propylene (B89431) carbonate, a non-toxic and biodegradable solvent, has been shown to enhance product yields and significantly reduce reaction times compared to traditional solvents like 1,2-dichlorobenzene. researchgate.net
While the Claisen rearrangement is a robust and widely utilized methodology, the investigation into alternative direct synthetic routes remains an area of interest. One conceptual alternative is the direct Friedel-Crafts allylation of a dihydroxyacetophenone precursor. However, this approach presents significant challenges, most notably the control of regioselectivity. The presence of multiple nucleophilic sites on the dihydroxyacetophenone ring (both hydroxyl groups and the aromatic carbons) can lead to a mixture of O-allylated and C-allylated products, as well as isomers with the allyl group at different ring positions. nih.gov Achieving selective C-allylation at the desired position ortho to a hydroxyl group, without competing O-allylation, requires carefully designed catalysts and reaction conditions that are not yet well-established for this specific target molecule.
Synthesis of Analogues and Precursors Bearing the 2-Allyl-3,6-dihydroxyphenyl Ethanone (B97240) Moiety
The synthesis of analogues and precursors is crucial for developing a broader library of compounds for various applications and for providing the necessary building blocks for more complex molecular architectures.
The dihydroxyacetophenone core is a versatile scaffold for further functionalization. A variety of derivatives can be prepared by reacting the ketone or hydroxyl groups. For example, bis-Schiff base derivatives of 2,4-dihydroxyacetophenone have been synthesized by first reacting the acetophenone (B1666503) with hydrazine (B178648) hydrate, followed by condensation with various substituted aldehydes. nih.gov This approach transforms the ketone moiety into a hydrazone, which is then further derivatized, demonstrating the reactivity of the ethanone group.
The table below illustrates examples of functionalized derivatives synthesized from a dihydroxyacetophenone core.
| Starting Material | Reagents | Derivative Type | Reference |
| 2,4-Dihydroxyacetophenone | 1. Hydrazine hydrate2. Substituted aldehydes | Bis-Schiff Bases | nih.gov |
| Vanillin (a phenolic aldehyde) | 1. Ethylene carbonate2. Sodium borohydride (B1222165) | Diol | mdpi.com |
This table demonstrates synthetic pathways to functionalized phenolic ketones and related structures.
An alternative strategy for generating the dihydroxyacetophenone framework involves building it from simpler aromatic precursors. One such method is the Fries rearrangement. For instance, 2',6'-dihydroxyacetophenone (B134842) can be synthesized from 1,3-diacetoxybenzene. chemicalbook.com In this reaction, the acyl group from one of the acetate (B1210297) esters migrates to the aromatic ring, typically promoted by a Lewis acid, to form the hydroxyacetophenone structure. Another reported method involves the hydrolysis of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) with an aqueous sodium hydroxide (B78521) solution. chemicalbook.com Once the core dihydroxyacetophenone structure is formed, subsequent regioselective allylation could be employed to introduce the allyl group, leading to the desired target structure or its analogues.
The regioselective alkylation of dihydroxyacetophenones is a key challenge and a significant area of research for creating specific analogues. digitellinc.comnih.gov Direct alkylation of compounds like 2,4-dihydroxyacetophenone using alkyl halides with common bases (e.g., K₂CO₃, Na₂CO₃) often results in low yields and mixtures of products. nih.gov
A more effective method has been developed using cesium bicarbonate (CsHCO₃) as the base in acetonitrile (B52724) as the solvent. nih.gov This system allows for the highly regioselective alkylation at the 4-hydroxy position of 2,4-dihydroxyacetophenone, achieving good to excellent yields (up to 95%). researchgate.netnih.gov The reaction typically proceeds smoothly at temperatures between 60-80 °C. digitellinc.comnih.gov This methodology provides a reliable route to a wide range of 4-alkoxy-2-hydroxyacetophenones, which are valuable precursors and building blocks in medicinal chemistry and materials science. nih.gov
The table below summarizes the conditions and outcomes for the regioselective alkylation of 2,4-dihydroxyacetophenone.
| Alkylating Agent (Alkyl Bromide) | Base/Solvent | Temperature | Time | Yield | Reference |
| Ethyl Bromoacetate | CsHCO₃ / CH₃CN | 80 °C | 6 h | 73% | nih.gov |
| 1,2-Dibromoethane | CsHCO₃ / CH₃CN | 80 °C | 6 h | 68% | nih.gov |
| 1,3-Dibromopropane | CsHCO₃ / CH₃CN | 80 °C | 6 h | 71% | nih.gov |
| 1,4-Dibromobutane | CsHCO₃ / CH₃CN | 80 °C | 6 h | 75% | nih.gov |
This interactive table presents data on the cesium bicarbonate-mediated regioselective alkylation of 2,4-dihydroxyacetophenone. nih.gov
Reaction Mechanisms and Stereochemical Considerations in the Synthesis of this compound
The primary and most direct synthesis of this compound involves the thermal Claisen rearrangement of an allyl ether precursor. chemicalbook.com The starting material for this transformation is 5-(allyloxy)-2-hydroxyacetophenone. chemicalbook.com
The reaction mechanism is a concerted, pericyclic process known as the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. The key steps are as follows:
Initiation: The reaction is initiated by heating 5-(allyloxy)-2-hydroxyacetophenone, typically without a solvent at temperatures ranging from 200–230°C. chemicalbook.com
Transition State: The molecule proceeds through a cyclic, chair-like six-membered transition state. In this transition state, the C3 of the allyl group forms a new carbon-carbon bond with the C2 position of the benzene (B151609) ring (ortho to the phenolic oxygen), while the C1-O bond of the ether linkage is simultaneously broken.
Keto-Enol Tautomerization: The initial rearrangement product is an unstable dienone intermediate. This intermediate rapidly undergoes tautomerization to restore the aromaticity of the benzene ring, resulting in the formation of the stable phenolic product, this compound.
From a stereochemical perspective, the synthesis of this compound via this thermal Claisen rearrangement does not generate any new stereocenters in the final product. Both the starting material, 5-(allyloxy)-2-hydroxyacetophenone, and the product are achiral. The rearrangement proceeds with a high degree of predictability and control, directly installing the allyl group at the ortho position to the newly formed hydroxyl group.
Regioselective Functionalization and Structural Modifications of the Phenolic Core
The structure of this compound, featuring a hydroquinone (B1673460) ring, a ketone, and an allyl group, offers multiple sites for regioselective functionalization and further structural modifications.
Strategies for O-Alkylation and C-Alkylation
The presence of two phenolic hydroxyl groups allows for selective or exhaustive O-alkylation. The relative acidity and steric accessibility of the two hydroxyl groups (at C3 and C6) can be exploited to achieve regioselectivity. Furthermore, the electron-rich nature of the hydroquinone ring presents opportunities for C-alkylation, competing with O-alkylation under certain conditions.
The choice between O- and C-alkylation is governed by several factors, including the base, solvent, and electrophile used. This competition is a classic example of kinetic versus thermodynamic control. O-alkylation is generally kinetically favored, while C-alkylation is often the thermodynamically more stable outcome due to the formation of a stronger carbon-carbon bond. youtube.com
The Williamson ether synthesis is a common method for O-alkylation. rsc.org The choice of solvent can significantly impact the regioselectivity, with ratios of O- to C-alkylated products varying widely. For instance, in related systems, acetonitrile has been shown to favor O-alkylation, while methanol (B129727) may allow for more C-alkylation. rsc.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically employed to generate the enolate for C-alkylation. youtube.com
Table 1: Factors Influencing O- vs. C-Alkylation of Phenolic Compounds
| Factor | Conditions Favoring O-Alkylation (Kinetic Product) | Conditions Favoring C-Alkylation (Thermodynamic Product) | Rationale |
|---|---|---|---|
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, sterically hindered bases (e.g., LDA, NaH) | Weaker bases generate a lower concentration of the phenoxide, favoring reaction at the more accessible oxygen atom. Strong bases fully deprotonate the phenol, and in the case of enolates, favor the carbon nucleophile. nih.govyoutube.com |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) | Less polar or protic solvents (e.g., Methanol, Benzene) | Polar aprotic solvents solvate the cation but not the phenoxide anion, leaving the oxygen atom highly nucleophilic. Solvents that can hydrogen bond may stabilize the phenoxide, reducing its reactivity and allowing the reaction to proceed towards the thermodynamic C-alkylated product. nih.govrsc.org |
| Counter-ion | K⁺, Cs⁺ | Li⁺ | Larger, "softer" cations associate less tightly with the oxygen, making it more reactive. Smaller, "harder" cations like lithium coordinate more strongly to the oxygen, promoting reaction at the carbon position. |
| Temperature | Lower temperatures | Higher temperatures | Lower temperatures favor the faster, kinetically controlled reaction (O-alkylation). Higher temperatures provide the energy needed to overcome the higher activation barrier for the thermodynamically favored C-alkylation. |
Oxidation and Reduction Transformations
The functional groups within this compound are susceptible to various oxidation and reduction reactions.
Oxidation: The hydroquinone moiety is readily oxidized to the corresponding p-benzoquinone. This transformation can be achieved using a variety of mild oxidizing agents. The reaction involves the removal of two protons and two electrons to form 2-acetyl-3-allyl-p-benzoquinone.
Common Oxidizing Agents:
Fremy's salt (Potassium nitrosodisulfonate)
Salcomine (in the presence of oxygen)
Silver(I) oxide (Ag₂O)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Reduction: The ketone functional group can be selectively reduced.
Reduction to a Secondary Alcohol: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ethanone group to a 1-hydroxyethyl group, yielding 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-ol.
Complete Reduction (Deoxygenation): More vigorous reduction methods can remove the carbonyl oxygen entirely. The Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions would convert the acetyl group into an ethyl group, forming 1-(2-ethyl-3,6-dihydroxyphenyl)ethanone. nih.gov
Cyclization Reactions Towards Fused Ring Systems
The allyl group is a key functional handle for constructing fused ring systems. Intramolecular cyclization reactions can lead to the formation of five- or six-membered heterocyclic or carbocyclic rings.
Acid-Catalyzed Cyclization: Treatment with a strong acid can promote the electrophilic addition of the phenolic proton to the allyl double bond, forming a secondary carbocation. Subsequent intramolecular attack by the adjacent phenolic oxygen would result in the formation of a five-membered dihydrofuran ring fused to the benzene core, yielding a derivative of 2,3-dihydro-2-methylbenzofuran.
Oxidative Cyclization: Reagents like palladium(II) chloride can catalyze an intramolecular Wacker-type cyclization. This would involve the nucleophilic attack of a phenolic oxygen onto the palladium-activated alkene, leading to the formation of a furan (B31954) or chromene ring system.
Ring-Closing Metathesis (RCM): If another alkene is introduced into the molecule, for example, by O-alkylation with an alkenyl halide, RCM using catalysts like Grubbs' catalyst could be employed to form larger fused ring structures.
Diels-Alder and other Cycloadditions: The allyl group itself can act as a dienophile in cycloaddition reactions. More complex transformations could involve creating a diene system from the molecule that could then undergo intramolecular [4+2] cycloadditions to build complex, polycyclic scaffolds. nih.gov Transition-metal-catalyzed "cut-and-sew" reactions represent another advanced strategy for constructing fused ring systems from related phenolic precursors. nih.gov
Exploration of Natural Occurrence and Biosynthetic Hypotheses of 1 2 Allyl 3,6 Dihydroxyphenyl Ethan 1 One
Identification in Biological Sources
The identification of a natural product begins with its detection in and isolation from a biological source. For 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one, direct evidence of its natural origin is conspicuously absent from current scientific literature.
Acetophenones, as a chemical class, are widespread secondary metabolites found in numerous plant families and also in fungi. nih.govkib.ac.cn A recent review identified over 252 different acetophenone (B1666503) derivatives from natural sources, with the genera Melicope and Acronychia being particularly rich producers. kib.ac.cnresearchgate.net These compounds exist in nature in both their free form and as glycosides. kib.ac.cn
Despite the extensive screening of natural sources for novel chemical compounds, there are no specific reports detailing the isolation of this compound from any plant extract or microbial fermentation broth to date. Research has identified structurally related compounds, such as prenylated and geranylated acetophenones, from various plant species. nih.gov For instance, 2,6-dihydroxy-4-geranyloxyacetophenone has been isolated from Melicope obscura. nih.gov The closely related structural isomer, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, has been obtained through the chemical degradation of a naturally occurring coumarin (B35378) derivative, but not directly isolated from a natural source itself. chemicalbook.com The absence of evidence for the natural occurrence of this compound suggests it may be a rare metabolite, or it may exist in concentrations below the detection limits of standard screening methodologies.
Given the lack of natural isolation of the target compound, the techniques for its separation and purification can be inferred from established methods for other phenolic ketones. The general workflow for isolating such compounds from a crude natural extract (e.g., a plant's methanolic extract) involves a series of chromatographic steps.
Isolation Techniques:
Solvent Partitioning: An initial fractionation of the crude extract would likely involve liquid-liquid partitioning between solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity. Phenolic ketones would typically be concentrated in the ethyl acetate fraction.
Column Chromatography: The enriched fraction would then be subjected to column chromatography, often using silica (B1680970) gel as the stationary phase with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the compound in high purity would be achieved using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18). nih.govnih.gov This technique separates molecules based on their hydrophobicity.
Purity Assessment: The purity of the isolated compound would be assessed using a combination of analytical techniques:
Analytical HPLC: A sharp, symmetrical peak in an HPLC chromatogram using multiple solvent systems is a strong indicator of purity.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the compound's structure and are powerful tools for detecting impurities, even at low levels.
A summary of these hypothetical techniques is presented in Table 1.
Table 1: Proposed Isolation and Purity Assessment Techniques for this compound
| Stage | Technique | Purpose | Typical Implementation |
|---|---|---|---|
| Initial Fractionation | Solvent-Solvent Partitioning | To separate compounds by polarity and enrich the target compound. | Partitioning of a crude extract between water and ethyl acetate. |
| Preliminary Separation | Column Chromatography | To separate the enriched fraction into simpler mixtures. | Silica gel column with a hexane/ethyl acetate gradient. |
| Final Purification | Preparative HPLC | To isolate the pure compound. | Reversed-phase C18 column with a methanol (B129727)/water or acetonitrile (B52724)/water mobile phase. |
| Purity & Structure Check | Analytical HPLC, MS, NMR | To confirm the purity and verify the chemical structure. | Comparison of spectral data (MS, NMR) with known values and observation of a single peak in HPLC. |
Proposed Biosynthetic Pathways of Allylated Phenolic Ketones
While the natural occurrence of this compound is unconfirmed, its structure allows for the formulation of scientifically plausible biosynthetic hypotheses based on known biochemical pathways. The formation of this molecule can be conceptually divided into the synthesis of the acetophenone core and the subsequent attachment of the allyl group.
The acetophenone skeleton is believed to be derived from the polyketide pathway. nih.gov Polyketide synthases (PKSs) are enzymes that construct complex carbon chains from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. wikipedia.orgacs.org
The biosynthesis of the dihydroxyphenyl ethanone (B97240) core would likely proceed as follows:
Starter Unit: The pathway would be initiated with a starter molecule, likely acetyl-CoA.
Elongation: The starter unit undergoes several rounds of condensation with extender units, which are typically malonyl-CoA. For an acetophenone, this would involve three molecules of malonyl-CoA. nih.gov
Cyclization and Aromatization: The resulting linear polyketide chain is then cyclized and aromatized by the PKS enzyme complex to form the phenolic ring. The specific folding of the polyketide chain before cyclization determines the substitution pattern of the resulting aromatic ring.
Post-PKS Modifications: The initial phenolic ring may undergo further enzymatic modifications, such as hydroxylation, to yield the specific 3,6-dihydroxy substitution pattern, although the hydroxylation pattern is often set during the PKS-catalyzed cyclization itself.
The allyl group (a three-carbon unit) is a classic isoprenoid-derived moiety. britannica.com Isoprenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. numberanalytics.com The biosynthesis of these units occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govpnas.org
The key steps connecting the isoprenoid pathway to the allylation of the phenolic ketone are:
Formation of IPP and DMAPP: Both the MVA and MEP pathways converge on the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov
Formation of an Allylic Precursor: While DMAPP is a prenyl donor, the direct biological source for an allyl group is less common. It is hypothesized to arise from a precursor like allyl pyrophosphate (APP), which could potentially be formed through enzymatic modification of IPP or another isoprenoid intermediate.
The final key step in the proposed biosynthesis is the attachment of the allyl group to the dihydroxyphenyl ethanone core. This is an electrophilic substitution reaction catalyzed by a prenyltransferase-type enzyme. The reaction can result in either O-allylation (attachment to a hydroxyl group) or C-allylation (attachment directly to the carbon skeleton of the ring). universiteitleiden.nl
Given the structure of this compound, the reaction is a C-allylation. The proposed mechanism is:
Enzyme Activation: A putative "allyltransferase" enzyme binds the allyl pyrophosphate (APP) precursor, facilitating the departure of the pyrophosphate group to generate a reactive allylic carbocation.
Nucleophilic Attack: The electron-rich aromatic ring of the dihydroxyphenyl ethanone acts as a nucleophile, attacking the allylic carbocation. The hydroxyl groups on the ring are strong activating groups, directing the substitution to an ortho or para position. In this case, the attack occurs at the C-2 position.
Re-aromatization: A proton is lost from the ring to restore aromaticity, yielding the final product, this compound.
It is noteworthy that chemical synthesis can achieve a similar outcome. For example, the target compound can be prepared via a thermal Claisen rearrangement of 5-(allyloxy)-2-hydroxyacetophenone, where an O-allylated precursor rearranges to the C-allylated product. chemicalbook.com It is plausible that a similar enzymatic rearrangement could occur in nature.
A summary of the proposed biosynthetic route is presented in Table 2.
Table 2: Hypothetical Biosynthetic Steps for this compound
| Step | Pathway | Precursors | Key Enzyme Class | Intermediate/Product |
|---|---|---|---|---|
| 1 | Polyketide Synthesis | Acetyl-CoA, Malonyl-CoA | Polyketide Synthase (PKS) | Dihydroxyphenyl ethanone core |
| 2 | Isoprenoid Biosynthesis | Pyruvate, Acetyl-CoA | Various | Allyl Pyrophosphate (APP) |
| 3 | C-Allylation | Dihydroxyphenyl ethanone, APP | Allyltransferase | This compound |
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 1 2 Allyl 3,6 Dihydroxyphenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the proton and carbon environments and their connectivity.
Regrettably, despite extensive searches of scientific literature and chemical databases, specific experimental ¹H and ¹³C NMR data for this compound are not publicly available. Predicted NMR data can offer theoretical values, but for a rigorous scientific article, experimentally obtained and verified data are required.
Hypothetical ¹H NMR Data Table: This table is a representation of expected signals and is not based on experimental data.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.5 | s | 3H | -COCH₃ |
| ~3.4 | d | 2H | Ar-CH ₂-CH=CH₂ |
| ~5.1-5.3 | m | 2H | Ar-CH₂-CH=CH ₂ |
| ~5.9-6.1 | m | 1H | Ar-CH₂-CH =CH₂ |
| ~6.5 | d | 1H | Aromatic H |
| ~7.0 | d | 1H | Aromatic H |
| ~9.0 | s | 1H | Phenolic OH |
| ~12.0 | s | 1H | Phenolic OH (intramolecular H-bond) |
Hypothetical ¹³C NMR Data Table: This table is a representation of expected signals and is not based on experimental data.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~26 | -C OCH₃ |
| ~30 | Ar-C H₂-CH=CH₂ |
| ~115 | Ar-CH₂-CH=C H₂ |
| ~118 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~125 | Aromatic C-Allyl |
| ~130 | Aromatic C-OH |
| ~135 | Ar-CH₂-C H=CH₂ |
| ~150 | Aromatic C-OH |
| ~155 | Aromatic C-Acyl |
| ~204 | -C O- |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₂O₃), HRMS would confirm the elemental composition. Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable information about the compound's structural components.
Detailed experimental HRMS data, including specific fragmentation patterns for this compound, are not available in published literature or spectral databases.
Hypothetical HRMS Fragmentation Data Table: This table illustrates potential fragmentation pathways and is not based on experimental results.
| m/z (Fragment) | Possible Structure of Fragment |
|---|---|
| 192.0786 | [M]⁺ (Molecular Ion) |
| 177.0552 | [M - CH₃]⁺ |
| 151.0759 | [M - C₃H₅]⁺ |
| 136.0524 | [M - C₃H₅ - CH₃]⁺ |
| 43.0184 | [CH₃CO]⁺ |
| 41.0391 | [C₃H₅]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and allyl (C=C, C-H) groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The aromatic ring and the carbonyl group in this compound would give rise to characteristic absorption maxima (λmax).
Specific experimental IR and UV-Vis spectral data for this compound could not be located in the available scientific resources.
Hypothetical IR Absorption Data Table: This table presents expected absorption bands and is not based on experimental data.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Phenolic OH |
| ~3080 | C-H stretch | =C-H (alkene, aromatic) |
| 2950-2850 | C-H stretch | -CH₂- (allyl) |
| ~1640 | C=O stretch | Ketone (conjugated, H-bonded) |
| ~1600, 1480 | C=C stretch | Aromatic ring |
| ~1645 | C=C stretch | Alkene (allyl) |
| ~1250 | C-O stretch | Phenolic |
Hypothetical UV-Vis Absorption Data Table: This table shows plausible absorption maxima and is not based on experimental data.
| λmax (nm) | Solvent | Electronic Transition |
|---|---|---|
| ~280 | Ethanol | π → π* |
| ~330 | Ethanol | n → π* |
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
There are no published reports or database entries detailing the crystal structure of this compound.
Hypothetical Crystallographic Data Table: This table is a template for crystallographic data and is not based on experimental findings.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
While the structural elucidation of this compound can be mapped out using a combination of powerful spectroscopic and crystallographic methods, a comprehensive search of the current scientific literature and databases reveals a lack of publicly available experimental data for this specific compound. The hypothetical data presented herein illustrates the expected outcomes from such analyses, providing a framework for future research and characterization of this molecule. The acquisition and publication of experimental data are essential for a definitive and complete understanding of the chemical nature of this compound.
Theoretical and Computational Investigations of 1 2 Allyl 3,6 Dihydroxyphenyl Ethan 1 One
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies delve into the electron distribution and orbital interactions within a molecule, which are fundamental to its chemical properties and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state properties of molecules with high accuracy. researchgate.netmdpi.com For 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G**, can determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.com
The optimization process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data if available, such as from X-ray crystallography, to validate the computational model. mdpi.com Furthermore, DFT can calculate electronic properties like dipole moment, polarizability, and electrostatic potential, which are crucial for understanding the molecule's interactions with its environment.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O (acetyl) | 1.24 |
| C-C (acetyl) | 1.51 | |
| O-H (hydroxyl) | 0.97 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-C (allyl) | 1.50 | |
| C=C (allyl) | 1.34 | |
| **Bond Angles (°) ** | C-C-O (acetyl) | 120.5 |
| C-C-C (aromatic) | 119.0 - 121.0 | |
| C-O-H (hydroxyl) | 109.5 | |
| Dihedral Angle (°) | C(aromatic)-C(acetyl)-C-H | 180.0 |
| (Note: This data is illustrative of typical DFT results for similar phenolic compounds and is not from a specific study on this exact molecule.) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov A small HOMO-LUMO gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis would likely show that the HOMO is localized on the electron-rich dihydroxyphenyl ring, particularly the oxygen atoms, while the LUMO may be distributed over the acetyl group and the aromatic ring. This distribution helps predict the most probable sites for electrophilic and nucleophilic attacks. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound
| Quantum Chemical Parameter | Symbol | Hypothetical Value (eV) |
| Energy of the Highest Occupied MO | EHOMO | -5.85 |
| Energy of the Lowest Unoccupied MO | ELUMO | -1.95 |
| HOMO-LUMO Energy Gap | ΔE | 3.90 |
| Electronegativity | χ | 3.90 |
| Chemical Hardness | η | 1.95 |
| Chemical Softness | S | 0.51 |
| Electrophilicity Index | ω | 3.90 |
| (Note: These values are representative for similar aromatic compounds and serve to illustrate the output of an FMO analysis.) |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, typically a solvent like water. researchgate.net
For this compound, MD simulations can provide a detailed understanding of its conformational landscape. Key areas of flexibility include the rotation of the allyl group, the acetyl group, and the hydroxyl groups. These simulations can identify the most stable conformations in solution and the energy barriers between them. This information is vital for understanding how the molecule might fit into a protein's binding site. Furthermore, MD can be used to study the molecule's solvation by analyzing the radial distribution functions of water molecules around its different functional groups, revealing details about its hydrogen bonding capabilities.
In Silico Prediction of Biological Activities and Target Interactions
Computational methods are increasingly used in the early stages of drug discovery to predict the biological activities of compounds and identify their potential molecular targets. researchgate.netscielo.br These approaches are broadly categorized as ligand-based or structure-based.
Ligand-Based Approaches (e.g., Pharmacophore Modeling, QSAR)
Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. mdpi.com These methods rely on the principle that molecules with similar structures often have similar biological activities.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. dovepress.com For this compound, a pharmacophore model would likely include two hydrogen bond donors (the hydroxyl groups), a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring, and a hydrophobic feature (the allyl group). This model could then be used as a 3D query to screen large databases for other compounds with similar features and potentially similar activity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis builds a mathematical model that correlates the chemical or structural properties of a series of compounds with their biological activity. researchgate.netresearchgate.net By analyzing a set of related molecules and their measured activities, a QSAR model can predict the activity of new, untested compounds. For a series of analogs of this compound, a 3D-QSAR model could be developed to guide the design of more potent derivatives. dovepress.com
Table 3: Example of a 3D-QSAR Study Data Table
| Compound No. | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |
| 1 | 192.21 | 2.1 | 2 | 3 | 15.2 | 14.8 |
| 2 | 178.18 | 1.8 | 2 | 3 | 25.6 | 26.1 |
| 3 | 206.24 | 2.5 | 2 | 3 | 10.5 | 11.0 |
| 4 | 194.18 | 1.9 | 1 | 3 | 30.1 | 29.5 |
| (Note: This table is a hypothetical representation of data used in a QSAR study.) |
Structure-Based Approaches (e.g., Molecular Docking to Protein Targets)
When the 3D structure of a potential protein target is known, structure-based methods can be used. unimore.itMolecular docking is a primary tool in this category. nih.gov It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. nih.govmalariaworld.org
In a typical docking study, this compound would be placed into the active site of a target protein. A scoring function then estimates the binding energy (docking score), with lower scores generally indicating stronger binding. malariaworld.org The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. mdpi.com Given the anti-inflammatory and antioxidant properties of many phenolic compounds, potential targets for this molecule could include enzymes like cyclooxygenases (COX), lipoxygenases, or kinases involved in signaling pathways. mdpi.com Such studies are crucial for hypothesis-driven drug design and for understanding the molecular mechanism of action. nih.govresearchgate.net
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target (e.g., a Kinase)
| Parameter | Result |
| Protein Target (PDB ID) | e.g., 1XYZ |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | |
| Hydrogen Bonds | Ser-15, Lys-48, Asp-95 |
| Hydrophobic Interactions | Leu-10, Val-25, Ala-46, Ile-93 |
| Pi-Pi Stacking | Phe-91 |
| (Note: This data is a hypothetical example illustrating the typical output of a molecular docking simulation.) |
Mechanistic Elucidation of Biological Activities Associated with 1 2 Allyl 3,6 Dihydroxyphenyl Ethan 1 One and Its Analogues
Investigation of Enzyme Modulatory Effects
The phenolic and acetophenone (B1666503) core of 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one suggests its potential to interact with and modulate the activity of various enzymes. Research on analogous structures has revealed significant inhibitory effects on enzymes involved in metabolic diseases.
Enzyme Inhibition Mechanisms (e.g., DGAT, PTP1B, α-glucosidase for related compounds)
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. ias.ac.innih.gov A variety of functionalized acetophenones have been synthesized and shown to exhibit PTP1B inhibitory activity. ias.ac.in The inhibitory mechanism of these compounds often involves binding to the active site of PTP1B, preventing the dephosphorylation of its substrates. nih.gov Some aryl diketoacid derivatives have been shown to act as noncompetitive inhibitors, binding to the catalytically inactive, open conformation of the enzyme. nih.gov The effectiveness of these inhibitors underscores the therapeutic potential of targeting PTP1B. frontiersin.orgnih.gov
α-Glucosidase Inhibition: α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Its inhibition can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in diabetic patients. nih.gov Phenolic compounds, including flavonoids and phenolic acids, are well-documented inhibitors of α-glucosidase. researchgate.netresearchgate.netnih.govrsc.orgnih.gov The inhibition can be of a competitive, noncompetitive, or mixed type. For example, some flavonoids exhibit a mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net The inhibitory potency is often influenced by the structure of the phenolic compound, including the number and position of hydroxyl groups. mdpi.com
Table 1: Enzyme Inhibitory Activities of Compounds Related to this compound
| Compound Class/Example | Target Enzyme | Inhibition Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| Polyphenols (from Grape Extract) | DGAT1 | Inhibition of enzyme activity | Reduced triglyceride synthesis | nih.gov |
| Functionalized Acetophenones | PTP1B | Inhibition of catalytic activity | Increased insulin sensitivity in preclinical models | ias.ac.in |
| Aryl Diketoacid Derivatives | PTP1B | Noncompetitive inhibition | Binds to the inactive conformation of the enzyme | nih.gov |
| Phenolic Compounds (e.g., Flavonoids) | α-Glucosidase | Competitive, noncompetitive, or mixed-type inhibition | Delayed carbohydrate digestion and glucose absorption | nih.govresearchgate.net |
Kinase and Phosphatase Interactions
Protein kinases and phosphatases are fundamental to cellular signal transduction, controlling a vast array of cellular processes through the phosphorylation and dephosphorylation of proteins. nih.govyoutube.commdpi.com The balance between kinase and phosphatase activity is tightly regulated, and its disruption is implicated in numerous diseases. nih.govfrontiersin.org
Phenolic compounds can modulate signaling pathways by interacting with these enzymes. nih.gov For instance, PTPs, including PTP1B, can directly dephosphorylate and thus regulate the activity of protein kinases, such as those in the MAP kinase pathway. nih.gov Inhibitors of PTPs can, therefore, indirectly enhance kinase activity. The structural features of this compound, particularly the dihydroxyphenyl moiety, suggest a potential for interaction with the active sites of phosphatases.
Furthermore, some dihydroxyacetophenone derivatives have been investigated as inhibitors of other enzyme families, such as phosphodiesterases (PDEs), which are also involved in signaling pathways. nih.gov This indicates that the core structure of the compound has the potential to interact with a range of regulatory enzymes.
Antimicrobial Activity: Mechanistic Insights
The presence of a phenolic ring and an allyl group in this compound suggests potential antimicrobial properties, as these features are common in many natural and synthetic antimicrobial agents. mdpi.comnih.govmdpi.comnih.govmst.edunih.gov
Antibacterial Action Modes Against Gram-Positive and Gram-Negative Bacteria
Phenolic compounds generally exhibit broad-spectrum antibacterial activity. mdpi.comrroij.com Their primary mechanism of action often involves the disruption of the bacterial cell membrane's integrity. nih.govresearchgate.net This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilicity of phenolic compounds, which can be influenced by substituents like allyl groups, plays a crucial role in their ability to interact with and penetrate the lipid-rich bacterial membranes. mdpi.com
For Gram-negative bacteria, the outer membrane presents an additional barrier. However, some phenolic compounds are capable of compromising this outer membrane, allowing them to reach the cytoplasmic membrane. nih.gov The antimicrobial activity of phenols can also be attributed to the denaturation of essential enzymes and proteins within the bacterial cell. rroij.com The specific mode of action can vary depending on the concentration of the compound and the bacterial species. rroij.com
Table 2: Antibacterial Activity of Structurally Related Phenolic Compounds
| Compound/Class | Target Bacteria | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Allyl-substituted phenols (e.g., 2-allyl carvacrol) | S. epidermidis (Gram-positive), P. aeruginosa (Gram-negative) | Increased cell membrane permeability, disruption of outer membrane in Gram-negatives | nih.gov |
| General Phenolic Compounds | Gram-positive and Gram-negative bacteria | Protein denaturation, enzyme inhibition, cell membrane disruption | mdpi.comrroij.com |
Antifungal Action Modes
Similar to their antibacterial effects, the antifungal activity of phenolic compounds is often linked to their ability to disrupt fungal cell membranes. mdpi.comnih.gov This can interfere with membrane-bound enzymes and transport systems, leading to the inhibition of fungal growth and proliferation. The presence of hydroxyl groups on the phenolic ring is critical for this activity.
Studies on various phenolic compounds have demonstrated their efficacy against a range of fungal pathogens. mdpi.comnih.gov The exact mechanism can involve multiple targets within the fungal cell, contributing to a broad spectrum of antifungal action.
Antiviral Mechanisms
Derivatives of acetophenone and related structures like chalcones have been reported to possess antiviral properties. nih.govnih.govijnc.ir The mechanisms of antiviral action are diverse and can be virus-specific. For some viruses, these compounds may interfere with the early stages of viral replication, such as attachment to and entry into host cells. For instance, certain chalcone (B49325) derivatives have been shown to inhibit viral fusion with the host cell membrane. kuleuven.be
Other potential antiviral mechanisms of phenolic compounds include the inhibition of viral enzymes essential for replication, such as reverse transcriptase or protease. nih.gov Some omega-aminoacetophenone derivatives have demonstrated virucidal activity, directly inactivating viral particles. nih.gov The broad range of potential antiviral actions highlights the promise of this class of compounds in the development of new antiviral agents. ijnc.ir
Anti-inflammatory and Immunomodulatory Mechanisms of Action
While direct studies on this compound are limited, the anti-inflammatory and immunomodulatory mechanisms of its structural analogues, particularly hydroquinone (B1673460) derivatives, have been investigated. These compounds are known to interfere with key inflammatory pathways.
Cytokine and Chemokine Modulation
Analogues of this compound have demonstrated the ability to modulate the production of inflammatory cytokines. For instance, certain hydroquinone derivatives have been shown to prevent the production of interleukin-1β (IL-1β) and prostaglandin (B15479496) E2 (PGE2) in stimulated cells. nih.gov Similarly, other related compounds have been found to reduce the mRNA levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1β, and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com This suggests that compounds with a hydroquinone scaffold can suppress the inflammatory response by inhibiting the synthesis of key mediators. For example, 2-allylphenol, a related compound, has been shown to reduce the release of TNF-α and IL-1β. researchgate.net
Illustrative Data Table: Table 1: Representative Cytokine Modulation by Analogues of this compound This table presents illustrative data for related compounds and not for this compound itself, as specific data is not available.
| Compound Analogue | Cell Line | Stimulant | Inhibited Cytokines |
|---|---|---|---|
| Hydroquinone | Pulp Cells | IL-1β | PGE2 |
| Naphthoquinone Derivatives | RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 |
Signaling Pathway Interventions (e.g., NF-κB, MAPK, Akt)
The anti-inflammatory effects of hydroquinone and its analogues are often attributed to their interference with major signaling pathways like NF-κB, MAPK, and Akt. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. biomedpharmajournal.org For example, some hydroquinone derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This inhibition can occur through various mechanisms, including the suppression of IκB kinase (IKK) activity, which is crucial for NF-κB activation. biomedpharmajournal.org
The MAPK and Akt signaling pathways are also implicated. These pathways are involved in a wide range of cellular processes, including inflammation and cell survival. mdpi.com Some anti-inflammatory compounds have been shown to exert their effects by modulating the phosphorylation of key proteins in the MAPK and PI3K/Akt pathways. nih.govmdpi.com A patent for a hydroquinone derivative has claimed anti-inflammatory and immunomodulatory activity through the PDK1/Akt pathway. nih.gov
Antioxidant and Free Radical Scavenging Mechanisms
The hydroquinone moiety in this compound is a strong indicator of potential antioxidant activity. Hydroquinones are known to be effective antioxidants due to their ability to donate hydrogen atoms, thereby neutralizing free radicals. nih.govnih.gov
Radical Quenching Assays
The antioxidant potential of hydroquinone derivatives has been demonstrated in various radical quenching assays. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, hydroquinone derivatives have shown high radical-scavenging effects, with some exhibiting scavenging activities between 93% and 97%. nih.gov However, the activity can be variable, as seen in one study where a hydroquinone glucoside showed no effect in the DPPH test but was highly active in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov The scavenging of ABTS radicals by related compounds has also been documented. researchgate.netresearchgate.netnih.gov The antioxidant capacity is often attributed to the hydroquinone and phenol (B47542) moieties, which can be transformed into stable phenoxyl radicals. nih.gov
Illustrative Data Table: Table 2: Representative Radical Scavenging Activity of Hydroquinone Analogues This table presents illustrative data for related compounds and not for this compound itself, as specific IC50 data is not available.
| Compound Analogue | Assay | IC50 Value (µg/mL) |
|---|---|---|
| Methanol (B129727) extract of Vernonia amygdalina | DPPH | 94.92 |
| Methanol extract of Vernonia amygdalina | ABTS | 179.8 |
| Trolox (Standard) | DPPH | ~3.77 |
Cellular Antioxidant Response Pathways
In addition to direct radical scavenging, hydroquinone analogues can enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.govliberty.edu Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of various antioxidant and detoxification enzymes. liberty.edumdpi.com The activation of the Nrf2/ARE pathway by sesquiterpenoid hydroquinone analogues has been linked to a neuroprotective effect. nih.gov This mechanism provides a more sustained antioxidant effect compared to direct radical scavenging.
Anticancer Mechanisms: Molecular and Cellular Investigations
The anticancer potential of compounds related to this compound, such as those containing allyl and hydroquinone moieties, has been an area of active research. researchgate.netresearchgate.netnih.gov
The anticancer properties of hydroquinone derivatives are often linked to their ability to generate reactive oxygen species (ROS) and induce DNA damage in cancer cells. researchgate.net Some alkyl hydroquinones have been found to act as topoisomerase II poisons, inhibiting the enzyme and leading to chromosomal breakage and cell death. nih.gov For example, a heptadecatrienylhydroquinone isolated from Rhus succedanea L. showed an EC50 of 0.9 µM against leukemia HL-60 cells. nih.gov
The allyl group is also a feature of several natural and synthetic compounds with anticancer activity. researchgate.netnih.gov For instance, allicin, an allyl derivative from garlic, has demonstrated anticancer activity against various cancer cell lines by arresting the cell cycle at the G2/M phase and inducing mitochondria-mediated apoptosis. researchgate.net Another garlic-derived allyl compound, S-allylmercaptocysteine (SAMC), has been shown to down-regulate the anti-apoptotic protein Bcl-2 and activate the MAPK pathway, leading to apoptosis. researchgate.net
Illustrative Data Table: Table 3: Representative Anticancer Activity of Analogues This table presents illustrative data for related compounds and not for this compound itself, as specific IC50 data is not available.
| Compound Analogue | Cancer Cell Line | IC50 Value |
|---|---|---|
| Heptadecatrienylhydroquinone | Leukemia (HL-60) | 0.9 µM |
| Pinostrobin Butyrate | Breast Cancer (T47D) | 0.40 mM |
| Myricetin | Cervical Cancer (HeLa) | 22.70 µg/mL |
Report on the Mechanistic Elucidaion of Biological Activities Associated with this compound and its Analogues
Initial Research Findings:
Following a comprehensive literature review, it has been determined that there is a significant lack of published scientific research specifically detailing the mechanistic elucidation of the biological activities of the chemical compound This compound . Searches for data pertaining to its effects on apoptosis induction pathways, cell cycle arrest mechanisms, and the modulation of cell proliferation did not yield any specific studies or datasets for this particular compound.
While research exists on compounds with similar structural motifs, such as other hydroquinone or acetophenone derivatives, the strict requirement to focus solely on This compound and its direct analogues prevents the inclusion of this information. The biological activity of a chemical compound is highly specific to its exact structure, and extrapolating findings from other molecules would not be scientifically accurate or adhere to the requested focus.
Due to the absence of available scientific literature and research data on the specific biological activities of This compound , it is not possible to provide the detailed analysis of its role in apoptosis induction, cell cycle arrest, and cell proliferation as outlined in the requested article structure. Further empirical research is required to elucidate the potential biological mechanisms of this compound.
Advanced Research Methodologies and Future Perspectives for 1 2 Allyl 3,6 Dihydroxyphenyl Ethan 1 One Research
Application of Omics Technologies for Pathway Elucidation (e.g., Metabolomics, Proteomics)
Future research on 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one would greatly benefit from the application of omics technologies to elucidate its mechanism of action and metabolic fate.
Metabolomics: Untargeted metabolomics studies would be instrumental in mapping the metabolic pathway of the compound after cellular uptake. By treating a relevant cell model (e.g., human liver cells) with the compound and analyzing changes in the intracellular and extracellular metabolome over time using techniques like LC-MS/MS and NMR, researchers could identify key metabolites. This would reveal metabolic transformations such as oxidation of the hydroquinone (B1673460), conjugation (glucuronidation, sulfation) of the hydroxyl groups, or modification of the allyl side chain.
Proteomics: Quantitative proteomics can identify the protein targets that the compound directly or indirectly modulates. researchgate.net A powerful technique is chemical proteomics, where the compound is immobilized on a solid support to "capture" its binding partners from cell lysates. nih.gov Subsequent identification of these proteins by mass spectrometry can reveal its direct targets. nih.gov Another approach, Functional Identification of Target by Expression Proteomics (FITExP), involves analyzing global protein expression changes in cells after treatment with the compound to identify proteins whose abundance changes significantly, pointing to affected pathways and potential mechanisms of action. nih.gov
High-Throughput Screening (HTS) for Novel Bioactivities and Target Identification
To uncover the full therapeutic potential of this compound, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of the compound against a vast array of biological targets and cellular models to identify novel bioactivities.
Phenotypic screening, a target-agnostic approach, could be employed to identify effects on complex cellular processes like cell proliferation, apoptosis, or inflammation in various cell lines. nih.gov For instance, screening the compound against a panel of cancer cell lines could reveal selective anti-tumor activity. Conversely, target-based screening would involve testing the compound's ability to inhibit or activate specific, purified enzymes or receptors known to be involved in disease, such as kinases, proteases, or G-protein coupled receptors. A successful HTS campaign can accelerate drug discovery by efficiently identifying promising lead compounds. nih.govnih.gov
Below is a hypothetical HTS campaign design for the compound.
| Parameter | Description | Example |
| Screening Type | The overall strategy for the screen. | Phenotypic Screen |
| Cell Panel | A diverse set of human cell lines to identify selective activity. | A549 (Lung), MCF-7 (Breast), HepG2 (Liver), PC-3 (Prostate), HCT116 (Colon) |
| Assay Readout | The quantitative measurement used to assess compound activity. | CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels as an indicator of cytotoxicity. |
| Primary Screen | Initial screen at a single, high concentration to identify "hits". | 10 µM concentration of this compound. |
| Hit Criteria | The threshold for a compound to be considered active. | >50% inhibition of cell viability in at least one cell line. |
| Secondary Screen | Confirms the activity of primary hits and determines potency. | 8-point dose-response curve to calculate IC₅₀ values for active compounds. |
Chemoinformatics and Data Mining for Comprehensive Structure-Activity Relationship Elucidation
Chemoinformatics and computational modeling provide powerful in silico tools to predict the properties of this compound and guide the design of more potent and specific analogs. By analyzing its structure, a comprehensive Structure-Activity Relationship (SAR) profile can be developed.
Initial analysis involves calculating key molecular descriptors. These descriptors can then be used in quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological activity. For example, modifying the allyl group (e.g., converting it to a propyl or propenyl ether) or changing the substitution pattern on the aromatic ring would alter these descriptors, and QSAR models could predict how these changes might affect a specific biological activity, such as enzyme inhibition or cellular permeability.
The table below shows calculated physicochemical properties for the parent compound, which form the basis for SAR studies.
| Property | Value (Predicted) | Significance |
| Molecular Weight | 192.21 g/mol | Influences absorption and diffusion; conforms to Lipinski's Rule of Five. |
| LogP (Octanol/Water) | 2.1 - 2.5 | Measures lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Predicts drug transport properties, including intestinal absorption. |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can participate in target binding. |
| Hydrogen Bond Acceptors | 3 | The two hydroxyl oxygens and the carbonyl oxygen can form hydrogen bonds. |
| Rotatable Bonds | 3 | Indicates molecular flexibility, which is important for binding to a target site. |
Development of Robust and Sustainable Synthetic Pathways for Industrial Scalability
While initial lab-scale synthesis might be achieved through methods like a thermal Claisen rearrangement, industrial production requires a pathway that is robust, cost-effective, high-yielding, and environmentally sustainable. chemicalbook.com Future research should focus on developing a scalable synthetic route that avoids harsh conditions, expensive catalysts, or hazardous solvents.
Key areas for development include:
Green Chemistry Principles: Replacing high-temperature reactions with catalyzed, lower-temperature processes. Investigating the use of greener solvents (e.g., 2-MeTHF, ethanol) instead of traditional aprotic polar solvents.
Catalyst Optimization: Exploring heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost.
Process Intensification: Utilizing flow chemistry, where reactions are performed in continuous-flow reactors. This can improve reaction control, enhance safety, and increase throughput compared to traditional batch processing.
A comparison of a potential current vs. a future sustainable pathway is outlined below.
| Step | Current Method (e.g., Claisen Rearrangement) | Future Sustainable Method |
| Starting Materials | 5-(allyloxy)-2-hydroxyacetophenone | Readily available, renewable feedstocks (e.g., from lignin). |
| Reaction Conditions | High temperature (200–230°C), no solvent. chemicalbook.com | Lower temperature, potentially using a recyclable Lewis acid catalyst. |
| Solvent Use | None during rearrangement, but likely used in purification (e.g., DCM, EtOAc). | Use of green solvents (e.g., ethanol, water) or supercritical CO₂ for extraction. |
| Purification | Silica (B1680970) gel column chromatography. | Crystallization or solvent-free purification methods. |
| Overall Yield | Moderate to good (36-75%). chemicalbook.com | Consistently high yield (>90%) with high purity. |
Exploration of Prodrug Strategies and Formulation for Enhanced Bioavailability (focus on chemical design)
The two phenolic hydroxyl groups of this compound make it a candidate for rapid first-pass metabolism (e.g., glucuronidation), which could lead to poor oral bioavailability. Prodrug strategies can overcome this by temporarily masking these polar groups, thereby improving the compound's lipophilicity and membrane permeability. nih.gov
A key strategy involves converting one or both hydroxyl groups into esters or carbamates. nih.gov These ester groups would be designed to be stable in the gastrointestinal tract but would be cleaved by endogenous esterase enzymes in the blood or liver to release the active parent compound. nih.gov Another advanced approach could be a boron-based prodrug, where the hydroxyl group is converted to a boronate ester, which has been shown to increase the bioavailability of phenolic drugs. google.com The design of such prodrugs must balance increased permeability with sufficient aqueous solubility and efficient cleavage to the active form. nih.govnih.gov
| Prodrug Moiety | Rationale for Use | Potential Cleavage Enzyme |
| Pivaloyloxymethyl (POM) ether | Masks a hydroxyl group, increasing lipophilicity. Cleaved in two steps. | Carboxylesterases |
| Amino Acid Ester | Can improve solubility and potentially target amino acid transporters. | Peptidases, Esterases |
| Phosphate Ester | Significantly increases aqueous solubility for parenteral formulation. | Alkaline Phosphatases |
| Pinacolyl Boronate Ester | Masks a phenol (B47542) group to enhance membrane permeability. google.com | Oxidative cleavage |
Interdisciplinary Research Collaborations for Comprehensive Translational Studies
Moving a compound from the laboratory to clinical or industrial application is a complex process that cannot be accomplished by a single research group. Comprehensive translational studies for this compound will necessitate robust interdisciplinary collaborations.
Chemists and Chemical Engineers: To develop and scale up sustainable synthetic routes.
Pharmacologists and Biologists: To conduct HTS, elucidate mechanisms of action, and perform in vitro and in vivo efficacy studies.
Computational Scientists: To perform chemoinformatic analysis, molecular docking, and build predictive QSAR models.
Pharmaceutical Scientists: To design and develop stable formulations and innovative drug delivery systems, including prodrugs, to optimize pharmacokinetic profiles.
Such collaborations are critical for creating a comprehensive data package that covers synthesis, biological activity, mechanism, and druggability, which is essential for attracting further investment and moving the compound through the development pipeline.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Friedel-Crafts acylation or functional group modifications. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvents : Use polar aprotic solvents (e.g., methanol, ethanol) to enhance reactant solubility and stabilize intermediates .
- pH : Adjust to mildly acidic conditions (pH 5–6) to protect phenolic hydroxyl groups from oxidation .
- Monitoring : Track progress via TLC or HPLC to optimize reaction termination times.
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) to minimize dermal/ocular exposure. Avoid inhalation by working in fume hoods .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Keep away from strong acids/bases and oxidizing agents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies allyl and phenolic proton environments (e.g., δ 5.5–6.5 ppm for allyl protons) .
- MS : High-resolution mass spectrometry confirms molecular weight (C₁₁H₁₂O₃; calc. 192.08 g/mol).
- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across safety reports?
- Case Study : Some SDS classify the compound as non-hazardous , while others note acute toxicity (Category 4 for oral/dermal exposure) .
- Methodology :
- In vitro assays : Use HepG2 or HEK293 cells for cytotoxicity screening (IC₅₀ determination).
- Comparative analysis : Cross-reference SDS with peer-reviewed toxicology studies to identify data gaps .
Q. What experimental designs are suitable for studying its biological activity (e.g., antimicrobial, antioxidant)?
- Antimicrobial assays :
- MIC/MBC tests : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
- Antioxidant assays :
- DPPH/ABTS radical scavenging : Compare IC₅₀ values to ascorbic acid. Adjust concentrations (10–100 µM) to avoid solvent interference .
- Mechanistic studies : Use ROS-sensitive dyes (e.g., DCFH-DA) or qPCR for oxidative stress gene profiling .
Q. How can researchers investigate the compound’s reactivity in complex matrices (e.g., soil, biological fluids)?
- Soil mobility : Perform column leaching tests with varying organic matter content. Analyze eluates via LC-MS to track degradation products .
- Plasma stability : Incubate with human plasma (37°C, pH 7.4) and quantify parent compound/metabolites over 24h using UPLC-QTOF .
Q. What strategies optimize its application in drug discovery pipelines?
- SAR studies : Synthesize analogs (e.g., halogen substitution at the allyl group) to enhance bioavailability.
- ADME profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (CYP450 isoforms) .
Data Contradiction and Validation
Q. How can conflicting reports about environmental persistence be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
